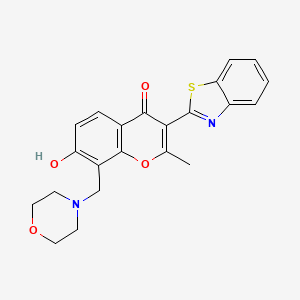

3-Benzothiazol-2-yl-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

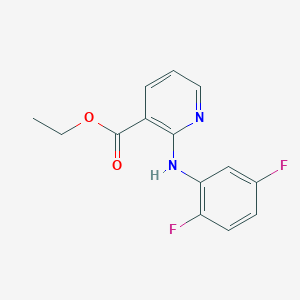

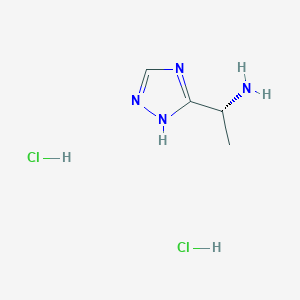

The compound “3-Benzothiazol-2-yl-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one” is a complex organic molecule. It contains a benzothiazole moiety, which is a heterocyclic compound made up of a benzene ring fused to a thiazole ring. It also contains a chromen-4-one moiety, which is a type of oxygen-containing heterocycle .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzothiazole and chromen-4-one moieties, followed by their coupling. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiazole and chromen-4-one rings, along with the morpholinylmethyl and hydroxyl substituents. The exact three-dimensional structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzothiazole and chromen-4-one moieties, as well as the morpholinylmethyl and hydroxyl groups. For example, the hydroxyl group might be involved in hydrogen bonding interactions, while the benzothiazole moiety might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would depend on its specific molecular structure. For example, the presence of the hydroxyl group might increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Anti-Tubercular Activity

3-Benzothiazol-2-yl-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one: and its derivatives have shown promising anti-tubercular properties. Researchers have synthesized novel benzothiazole-based compounds and evaluated their inhibitory concentrations against Mycobacterium tuberculosis (M. tuberculosis). These compounds exhibit better inhibition potency compared to standard reference drugs . Further studies explore the structure-activity relationships and molecular docking to identify potent inhibitors targeting the DprE1 enzyme.

QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling has been employed to correlate the physicochemical properties of benzothiazole derivatives with their biological activity. By understanding these relationships, researchers can predict the compound’s efficacy and optimize its design for specific applications .

Herbicidal Activity

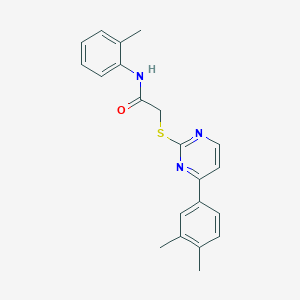

The inactive moiety commonly found in herbicides, benzothiazole, serves as a starting point. Researchers identified 3-(2-pyridyl)-benzothiazol-2-one as a promising lead scaffold for herbicides. This scaffold can be further modified to enhance herbicidal activity .

Fluorescent Detection of Peroxynitrite

Derivatives of benzothiazole, containing an oxidant-sensitive boronic ester group, have been developed for fluorescent detection of peroxynitrite (ONOO–). Specifically, 3-(2-benzothiazolyl)-7-hydroxy-chromen-2-one (BC-BE) serves as a stable and rapid-response fluorescent probe for ONOO–. Hydrolysis of BC-BE yields 3-benzothiazol-2-yl-7-hydroxy-chromen-2-one (BC-OH), which can be used for targeted detection .

Synthetic Strategies

Researchers have explored novel synthetic strategies for 2-substituted benzothiazole derivatives. For instance, Lima and colleagues established a facile methodology using α-keto acids and 2,2’-disulfanediyldianiline as substrates, catalyzed by sodium metabisulfite .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4S/c1-13-19(22-23-16-4-2-3-5-18(16)29-22)20(26)14-6-7-17(25)15(21(14)28-13)12-24-8-10-27-11-9-24/h2-7,25H,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCIKTINLLZWWQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCOCC3)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-(8-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-4-yl)but-2-enamide](/img/structure/B2657032.png)

![3-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2657033.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2657038.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2657042.png)

![2-hydroxy-N-(2-methoxybenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2657048.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(difluoromethyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2657052.png)